4-アミノ-N-フェニルベンゼンスルホンアミド

概要

説明

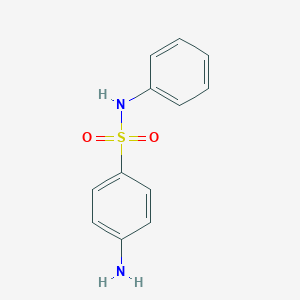

スルファベンツは、4-アミノ-N-フェニルベンゼンスルホンアミドとしても知られており、分子式C12H12N2O2Sの化学化合物です。これは、抗菌作用で知られるスルホンアミド類に属しています。 スルファベンツは、白から淡黄色の結晶性外観を特徴とし、分子量は248.30 g/molです .

科学的研究の応用

Sulfabenz has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

スルファベンツは、細菌における葉酸の合成を阻害することにより、その効果を発揮します。これは、葉酸の生産に不可欠な酵素であるジヒドロプテロ酸シンターゼを標的にします。 この酵素を阻害することにより、スルファベンツは細菌がDNA、RNA、およびタンパク質を合成することを防ぎ、最終的に細菌を死に至らしめます .

類似の化合物との比較

類似の化合物

スルファチアゾール: 同様の抗菌作用を持つ別のスルホンアミド。

スルファセタミド: 特に眼科で細菌感染症の治療に使用されます。

スルファジアジン: さまざまな感染症の治療に、他の抗生物質と組み合わせて使用されることが多い.

スルファベンツの独自性

スルファベンツは、細菌の葉酸合成を効果的に阻害できる独自の分子構造を持つため、ユニークです。 その化学的特性により、スルファベンツは研究と工業用途の両方で貴重な化合物となり、他のスルホンアミドとは区別されます .

生化学分析

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 4-Amino-N-phenylbenzenesulfonamide belongs, have significant interactions with various enzymes and proteins .

Molecular Mechanism

Sulfonamides, including 4-Amino-N-phenylbenzenesulfonamide, are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that sulfonamides, including 4-Amino-N-phenylbenzenesulfonamide, can interact with various enzymes and cofactors .

準備方法

合成経路と反応条件

スルファベンツは、アニリン誘導体のスルホン化を含む一連の化学反応によって合成できます。一般的な方法の1つは、アニリンとクロロスルホン酸を反応させてスルファニルアミドを生成し、さらにフェニルアミンと反応させてスルファベンツを生成します。 反応条件は、通常、高収率と純度を確保するために、制御された温度と触媒の存在を必要とします .

工業的生産方法

工業的環境では、スルファベンツの生産には、反応物が制御された条件下で混合される大型化学反応器が使用されます。このプロセスには、最終製品を得るための精製、結晶化、乾燥などの手順が含まれます。 高度な技術と機器を使用することで、スルファベンツを効率的かつ費用対効果の高い方法で生産できます .

化学反応の分析

反応の種類

スルファベンツは、以下を含むさまざまな化学反応を起こします。

酸化: スルファベンツは酸化されてスルホン酸誘導体を形成することができます。

還元: 還元反応により、スルファベンツを対応するアミン誘導体に転換させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、特定の反応条件と使用される試薬に応じて、スルホン酸、アミン、および置換スルホンアミドが含まれます .

科学研究への応用

スルファベンツは、以下を含む幅広い科学研究用途を持っています。

化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。

生物学: 抗菌作用と新しい抗生物質の開発における潜在的な用途について研究されています。

医学: 細菌感染症の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

Similar Compounds

Sulfathiazole: Another sulfonamide with similar antibacterial properties.

Sulfacetamide: Used in the treatment of bacterial infections, particularly in ophthalmology.

Sulfadiazine: Commonly used in combination with other antibiotics to treat a variety of infections.

Uniqueness of Sulfabenz

Sulfabenz is unique due to its specific molecular structure, which allows it to effectively inhibit bacterial folic acid synthesis. Its chemical properties make it a valuable compound in both research and industrial applications, distinguishing it from other sulfonamides .

生物活性

4-Amino-N-phenylbenzenesulfonamide, commonly known as Sulfabenz, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activity Overview

4-Amino-N-phenylbenzenesulfonamide exhibits several biological activities, including:

- Antimicrobial properties : It has been studied for its efficacy against various bacterial strains.

- Antitumor activity : Research indicates potential cytotoxic effects against cancer cell lines.

- Cardiovascular effects : The compound has shown influence on perfusion pressure and coronary resistance in experimental models.

Antimicrobial Activity

Sulfabenz has demonstrated significant antimicrobial activity. A study highlighted its effectiveness against specific bacterial pathogens, where it was found to inhibit growth at concentrations that are clinically relevant. The compound's mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Antitumor Activity

Recent studies have explored the cytotoxic effects of 4-amino-N-phenylbenzenesulfonamide derivatives on various cancer cell lines. The following table summarizes the IC50 values for selected derivatives against different cancer types:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 10q | A875 | 4.19 ± 0.78 |

| 10q | HepG2 | 3.55 ± 0.63 |

| 10q | MARC145 | 2.95 ± 0.78 |

These results indicate that modifications to the sulfonamide structure can enhance cytotoxicity, particularly through the introduction of trifluoromethyl groups or carbazole scaffolds .

Cardiovascular Effects

In cardiovascular research, 4-amino-N-phenylbenzenesulfonamide has been shown to affect perfusion pressure and coronary resistance in isolated rat heart models. A study indicated that the compound decreased perfusion pressure in a time-dependent manner, suggesting its potential as a negative inotropic agent through calcium channel inhibition .

Key Findings:

- Perfusion Pressure Reduction : The compound significantly lowered perfusion pressure compared to controls.

- Calcium Channel Interaction : Theoretical docking studies suggest interaction with calcium channels, which may explain its cardiovascular effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a clinical setting, Sulfabenz demonstrated reduced infection rates in pediatric patients receiving prophylaxis during chemotherapy compared to those not receiving treatment .

- Cytotoxicity Evaluation : A series of arylsulfonamide derivatives were synthesized and tested for their antitumor activity, with some exhibiting significantly higher inhibitory effects than traditional chemotherapeutics like 5-FU .

- Pharmacokinetics : The pharmacokinetic profiles of sulfonamides have been evaluated using computational tools, highlighting important parameters such as absorption and metabolism that influence their biological activity .

特性

IUPAC Name |

4-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXKQSCKVQATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046287 | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-77-5 | |

| Record name | Sulfabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70F6K03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ipso-hydroxylation in the degradation of Sulfabez?

A: The research by [] identifies ipso-hydroxylation as the initial and crucial step in the microbial degradation of Sulfabez by Microbacterium sp. strain BR1. Unlike typical hydroxylation reactions that target hydrogen atoms, ipso-hydroxylation directly targets the carbon atom attached to the sulfonyl group in Sulfabez. This unique mechanism leads to the cleavage of the carbon-sulfur bond, ultimately fragmenting the Sulfabez molecule [].

Q2: What are the final products of Sulfabez degradation through this pathway?

A: The ipso-hydroxylation and subsequent fragmentation of Sulfabez by Microbacterium sp. strain BR1 yield three key products: sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine []. Notably, the benzoquinone-imine is further transformed into 4-aminophenol. This breakdown pathway highlights the microorganism's ability to utilize Sulfabez as a source of sulfur and potentially other essential nutrients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。